1-(2-Methyl-3-nitrophenyl)ethanone
Overview
Description
1-(2-Methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent over-nitration and to maximize the selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(2-Methyl-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(2-Methyl-3-nitrophenyl)acetic acid.
Mechanism of Action
The mechanism by which 1-(2-Methyl-3-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1-(3-Nitrophenyl)ethanone: Similar structure but lacks the methyl group at the second position.
1-(2-Nitrophenyl)ethanone: Similar structure but lacks the methyl group at the second position.
1-(4-Nitrophenyl)ethanone: Similar structure but the nitro group is at the para position.
Uniqueness: 1-(2-Methyl-3-nitrophenyl)ethanone is unique due to the presence of both the methyl and nitro groups on the aromatic ring. This combination of substituents influences the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVXLJSJCOYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504995 | |
Record name | 1-(2-Methyl-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75473-11-9 | |
Record name | 1-(2-Methyl-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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